molecular formula C10H15ClN2O2 B2571018 7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide CAS No. 2411261-03-3

7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2571018
CAS No.: 2411261-03-3
M. Wt: 230.69
InChI Key: VKPZYRBEAFBSIS-UHFFFAOYSA-N
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Description

7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound featuring a unique azabicyclo[2.2.1]heptane framework. This structure is notable for its rigidity and the presence of both a chloropropanoyl and a carboxamide functional group. Compounds with such frameworks are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:

    Formation of the Azabicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by functional group modifications to introduce the nitrogen atom.

    Introduction of the Chloropropanoyl Group: This step involves the acylation of the azabicyclo[2.2.1]heptane core with 2-chloropropanoyl chloride under basic conditions.

    Formation of the Carboxamide Group: The final step is the conversion of the resulting intermediate to the carboxamide via reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the chloropropanoyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chloropropanoyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds with potential biological activity.

Biology

In biological research, this compound can be used to study the effects of rigid bicyclic structures on biological systems. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure may interact with biological targets in ways that more flexible molecules cannot, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide depends on its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The chloropropanoyl and carboxamide groups can form hydrogen bonds and other interactions with the target, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic framework but with an oxygen atom instead of nitrogen.

    7-Azabicyclo[2.2.1]heptane Derivatives: These compounds have the same core structure but different substituents.

Uniqueness

7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide is unique due to the presence of both a chloropropanoyl and a carboxamide group on the azabicyclo[2.2.1]heptane core. This combination of functional groups and the rigid bicyclic structure provides distinct chemical and biological properties not found in other similar compounds.

This detailed overview should provide a comprehensive understanding of 7-(2-Chloropropanoyl)-7-azabicyclo[221]heptane-1-carboxamide, its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

7-(2-chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-6(11)8(14)13-7-2-4-10(13,5-3-7)9(12)15/h6-7H,2-5H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPZYRBEAFBSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1(CC2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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